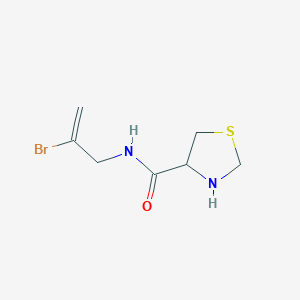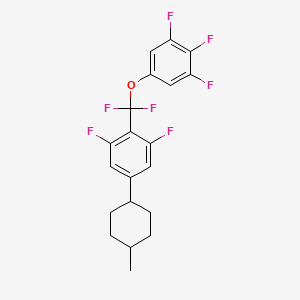
(S)-4-Benzyl-2-(trifluoromethyl)-4,5-dihydrooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Benzyl-2-(trifluoromethyl)-4,5-dihydrooxazole is a chiral compound with significant interest in the fields of organic and medicinal chemistry. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-2-(trifluoromethyl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with trifluoroacetic acid and an appropriate oxazoline precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained around 60-80°C to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-Benzyl-2-(trifluoromethyl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various oxazole derivatives, reduced heterocycles, and substituted trifluoromethyl compounds.
Aplicaciones Científicas De Investigación
(S)-4-Benzyl-2-(trifluoromethyl)-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of (S)-4-Benzyl-2-(trifluoromethyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The oxazole ring can form hydrogen bonds with active site residues, stabilizing the compound within the binding pocket and modulating the activity of the target protein.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzyl-2-(trifluoromethyl)-4,5-dihydrooxazole: Lacks the chiral center, resulting in different biological activity.
4-Benzyl-2-(methyl)-4,5-dihydrooxazole: The absence of the trifluoromethyl group reduces its lipophilicity and overall reactivity.
4-Benzyl-2-(trifluoromethyl)-oxazole: The fully aromatic oxazole ring alters its chemical properties and reactivity.
Uniqueness
(S)-4-Benzyl-2-(trifluoromethyl)-4,5-dihydrooxazole is unique due to its chiral nature and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. These features make it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and other specialized applications.
Propiedades
Fórmula molecular |
C11H10F3NO |
|---|---|
Peso molecular |
229.20 g/mol |
Nombre IUPAC |
(4S)-4-benzyl-2-(trifluoromethyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)10-15-9(7-16-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-/m0/s1 |
Clave InChI |
BLXKTADIKVLSAI-VIFPVBQESA-N |
SMILES isomérico |
C1[C@@H](N=C(O1)C(F)(F)F)CC2=CC=CC=C2 |
SMILES canónico |
C1C(N=C(O1)C(F)(F)F)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-4-{1'-[(2r)-2-Hydroxy-3-Methyl-2-(Trifluoromethyl)butanoyl]-4,4'-Bipiperidin-1-Yl}-N,N-Dimethylbenzamide](/img/structure/B15201437.png)


![4-Chloro-7-(trifluoromethyl)pyrido[2,3-c]pyridazine](/img/structure/B15201470.png)


![7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B15201479.png)




